Lanthanum(III) Bis(trifluoromethanesulfonyl)imide

Descripción general

Descripción

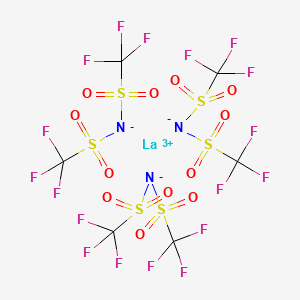

Lanthanum(III) bis(trifluoromethanesulfonyl)imide, also known as lanthanum triflimidate, is a compound that has been synthesized and characterized for its potential use as a catalyst in various chemical reactions. The compound is derived from lanthanum, a trivalent rare-earth metal, and the bis(trifluoromethanesulfonyl)imide anion, which is known for its stability and reactivity in ionic liquids .

Synthesis Analysis

The synthesis of lanthanum triflimidate has been explored from different starting materials such as acetates, carbonates, and oxides. The synthesis process often involves the use of water or ethanol as solvents. When synthesized in water, the resulting salts may contain one molecule of water and, in some cases, one molecule of acetic acid. Anhydrous salts can be obtained after the removal of water and acetic acid by refluxing in ethanol. The synthesis directly in ethanol can lead to salts with coordinated ethanol molecules .

Molecular Structure Analysis

The molecular structure of lanthanum triflimidate has been investigated through various spectroscopic and crystallographic techniques. For instance, the immobilized lanthanum(III) triflate on graphene oxide was characterized using FT-IR, XPS, and solid-state 13C MAS NMR, revealing the presence of the lanthanum triflate active sites on the catalyst surface . Additionally, the crystal structures of hydrated rare-earth bis(trifluoromethylsulfonyl)imide salts have been classified into different groups based on the coordination mode of the Tf2N anions and the hydration state of the lanthanides .

Chemical Reactions Analysis

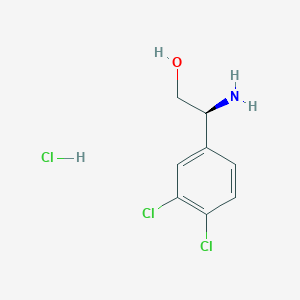

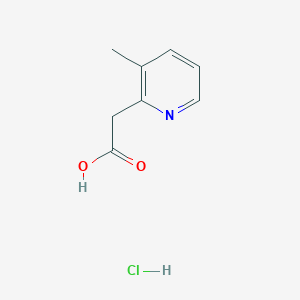

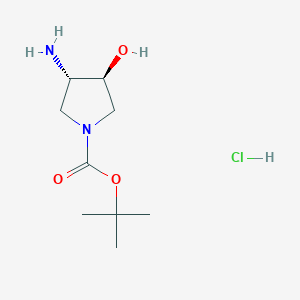

Lanthanum triflimidate has been used as a catalyst in a variety of chemical reactions. It has demonstrated effectiveness in the direct amidation of esters, the aminolysis of 1,2-epoxides, and the nitration of substituted benzenes. The compound has shown high catalytic activity and selectivity, enabling the synthesis of amides, β-amino alcohols, and mononitrated products under mild conditions . Moreover, it has been used in asymmetric Diels-Alder reactions, where chiral lanthanide triflates have been employed to achieve high yields and enantiomeric excesses .

Physical and Chemical Properties Analysis

The physical and chemical properties of lanthanum triflimidate are influenced by its coordination environment and the nature of the anion. The compound's solubility and stability in various solvents play a crucial role in its catalytic performance. For example, the triflimidates have shown better catalytic activity than the analogous triflates in non-hazardous solvents for Friedel–Crafts acylations, Fries transpositions, and Baeyer–Villiger oxidations . The electrochemical properties of lanthanide ions in bis(trifluoromethylsulfonyl)imide-based ionic liquids have also been studied, providing insights into the solvation and coordination behavior of these ions .

Aplicaciones Científicas De Investigación

Selective Separation of Lanthanides : Lanthanum(III) Bis(trifluoromethanesulfonyl)imide has been used in systems for the selective separation of lanthanides. For instance, its application in supported liquid membranes based on ionic liquids has shown promising results in optimizing lanthanum transport (Özevci, Sert, & Eral, 2018). This method is considered sustainable and effective from both economic and environmental perspectives.

Catalysis in Organic Reactions : This compound has been utilized as an effective catalyst in organic reactions. For example, it has catalyzed the mononitration of substituted benzenes in ionic liquids, demonstrating high catalytic activity and recyclability (Wang, Jiang, & Nie, 2009).

Electrodeposition Applications : In electrodeposition processes, this compound has been used in ionic liquids to facilitate the electrodeposition of lanthanum in ambient atmospheres, offering a practical approach with a low hygroscopic character (Legeai et al., 2008).

Extraction and Purification Technologies : Its role in the extraction and purification of rare earth metals, such as the separation of cerium(III) from lanthanum(III), has been studied. This process involves the use of ionic liquids and has shown high efficiency in the selective extraction of Ce(IV) (Gras et al., 2017).

Synergistic Extraction Systems : The compound is also part of synergistic extraction systems, aiding in the selective separation of light lanthanoids. Its unique nature as part of an ionic liquid solvent has shown promise in the efficient extraction of lanthanum (Hirayama et al., 2008).

Study of Crystal Structures : Its role in the formation of crystal structures of hydrated rare-earth salts has been analyzed, offering insights into the coordination and structural behavior of these compounds (Hoogerstraete et al., 2015).

Lanthanum Electrochemical Behavior Studies : Research has been conducted on the electrochemical behavior of lanthanum in hydrophobic room-temperature molten salt systems, providing valuable information on the redox reactions and mobility of lanthanides (Yamagata, Katayama, & Miura, 2006).

Mecanismo De Acción

Target of Action

Lanthanum(III) Bis(trifluoromethanesulfonyl)imide, also known as Lanthanum (III) Triflimide , is an organometallic compoundOrganometallic compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their structure and the nature of the metal center .

Mode of Action

It’s known that the lanthanum (iii) ion can interact with other molecules or ions, leading to changes in their properties or behaviors

Biochemical Pathways

Organometallic compounds can influence various biochemical pathways depending on their structure and the nature of the metal center .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body

Result of Action

Organometallic compounds can have various effects at the molecular and cellular level, depending on their structure and the nature of the metal center .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool and dark place, preferably at a temperature less than 15°C . This suggests that exposure to air, light, or high temperatures could potentially affect the compound’s stability and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;lanthanum(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2F6NO4S2.La/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHMUWQUZHVCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F18LaN3O12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168106-26-1 | |

| Record name | Lanthanum(III) Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

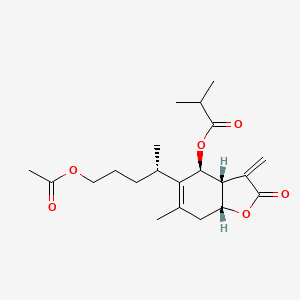

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

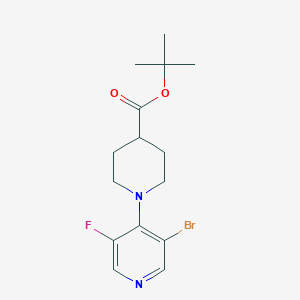

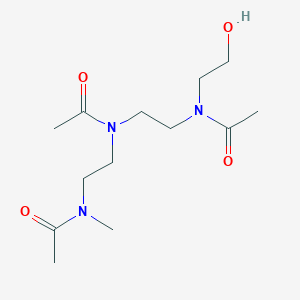

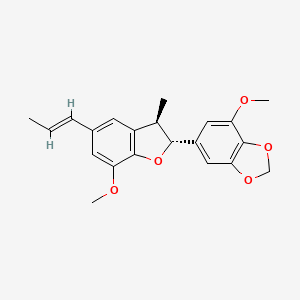

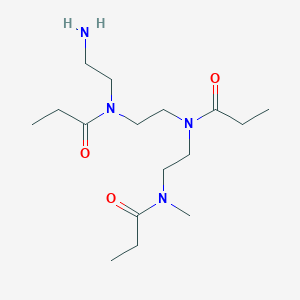

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol](/img/structure/B3028123.png)

![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)